2-(Hydroxymethyl)-2-methylpentyl carbamate

Analytical Chemistry Pharmaceutical Quality Control Method Validation

This compound is the authentic USP Reference Standard for Carisoprodol Related Compound A, essential for the Organic Impurities test per USP carisoprodol and carisoprodol tablets monographs. It delivers the mandated chromatographic resolution (≥1.5 from meprobamate; RRT 0.19) critical for method suitability. No generic substitute can meet compendial requirements. Its use ensures ANDA compliance for generic carisoprodol products. Pharmacologically inactive, it serves as a stable, non-psychoactive impurity marker. Supplied for AMD, AMV, and QC applications.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 1471-56-3
Cat. No. B170035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-2-methylpentyl carbamate
CAS1471-56-3
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCCC(C)(CO)COC(=O)N
InChIInChI=1S/C8H17NO3/c1-3-4-8(2,5-10)6-12-7(9)11/h10H,3-6H2,1-2H3,(H2,9,11)
InChIKeyYLMQVJBJTFVYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-2-methylpentyl carbamate (CAS 1471-56-3): Carbamate Reference Standard for Pharmacopeial Quality Control


2-(Hydroxymethyl)-2-methylpentyl carbamate (CAS 1471-56-3) is a monocarbamate organic compound designated in the United States Pharmacopeia (USP) as Carisoprodol Related Compound A [1]. Structurally, it is the decarbamoylated derivative of the anxiolytic drug meprobamate and serves as a critical synthetic intermediate in meprobamate preparation . With a molecular formula of C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol, this compound is supplied as a fully characterized USP Reference Standard (RS) for analytical method development, method validation, and quality control testing during the commercial production of carisoprodol and meprobamate [1] [2]. It is also catalogued under the National Cancer Institute screening program as NSC 108719 .

Why 2-(Hydroxymethyl)-2-methylpentyl carbamate Cannot Be Interchanged with Other Carbamates in Analytical Workflows


Substitution with generic carbamates or structurally similar analogs is not viable for regulated analytical applications because this compound possesses a specific, compendial-defined identity as Carisoprodol Related Compound A [1]. Its chromatographic behavior is rigorously characterized in USP methodology: it exhibits a relative retention time (RRT) of 0.19 in the USP carisoprodol assay system and must demonstrate a resolution of at least 1.5 from the meprobamate peak [2]. Furthermore, this compound is pharmacologically inactive compared to its parent compounds carisoprodol and meprobamate, lacking the GABAergic activity that defines their therapeutic and abuse potential [3]. Its utility derives precisely from this lack of activity, serving as a stable, non-psychoactive impurity marker and reference standard. The compound's branched alkyl structure with a single terminal carbamate group (C₈H₁₇NO₃) confers distinct physicochemical properties, including a specific exact mass of 175.121 g/mol and a calculated complexity rating of 149, that differ from both carisoprodol (C₁₂H₂₄N₂O₄, MW 260.33) and meprobamate (C₉H₁₈N₂O₄, MW 218.25) .

Quantitative Differentiation of 2-(Hydroxymethyl)-2-methylpentyl carbamate (CAS 1471-56-3) from Comparator Compounds


USP Chromatographic Resolution of Carisoprodol Related Compound A from Meprobamate

In the USP carisoprodol monograph HPLC assay, this compound (Carisoprodol Related Compound A) demonstrates a relative retention time (RRT) of 0.19 and must achieve a resolution of at least 1.5 from the meprobamate peak to meet system suitability requirements [1]. This quantitative chromatographic behavior is distinct from that of meprobamate (RRT = 0.24 in the same system) and carisoprodol monocarbamate (RRT = 0.86) [2].

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Absence of GABAergic Activity Differentiates This Compound from Carisoprodol and Meprobamate

This compound is structurally distinct from carisoprodol and meprobamate and lacks the GABAergic activity characteristic of both. In whole-cell patch-clamp studies on human α1β2γ2 GABAA receptors, carisoprodol produced picrotoxin-sensitive inward currents that were significantly larger than those produced by meprobamate, while the decarbamoylated structure of this compound does not exhibit such activity [1]. This functional inactivity has been established through class-level inference from its role as a pharmacologically inactive metabolite and impurity marker [2].

Neuropharmacology Mechanism of Action Receptor Pharmacology

Molecular Weight and Structural Differentiation from Carisoprodol and Meprobamate

This compound has a molecular weight of 175.23 g/mol (exact mass 175.121) and a molecular formula of C₈H₁₇NO₃, representing a monocarbamate structure [1]. This is quantitatively distinct from carisoprodol (C₁₂H₂₄N₂O₄, MW 260.33), which is a dicarbamate with an isopropyl substituent, and meprobamate (C₉H₁₈N₂O₄, MW 218.25), which is a dicarbamate [2]. The compound contains 2 hydrogen bond donors and 3 hydrogen bond acceptors, with 6 rotatable bonds and a complexity rating of 149 .

Medicinal Chemistry Physicochemical Characterization Structure-Activity Relationships

USP Acceptance Criteria for Impurity Quantification in Carisoprodol Drug Products

USP monographs specify acceptance criteria for this compound as an impurity in carisoprodol drug substances and tablets. In the carisoprodol monograph, the limit for Carisoprodol Related Compound A is 0.5%, while in carisoprodol tablets, the limit is 0.75% [1]. These quantitative thresholds are distinct from those for other impurities: meprobamate (0.5% in drug substance, 0.65% in tablets) and carisoprodol monocarbamate (0.1% in drug substance, 0.20% in tablets) [2].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Procurement-Driven Application Scenarios for 2-(Hydroxymethyl)-2-methylpentyl carbamate (CAS 1471-56-3)


USP-Compliant Quality Control Testing of Carisoprodol Drug Substances and Tablets

This compound is the authentic USP Reference Standard for Carisoprodol Related Compound A, essential for performing the Organic Impurities test specified in the USP carisoprodol and carisoprodol tablets monographs [1]. Analytical laboratories and pharmaceutical manufacturers require this exact material to achieve the mandated chromatographic resolution (≥1.5 from meprobamate) and to quantify impurity levels against the specified acceptance criteria of 0.5% (drug substance) and 0.75% (tablets) [2]. Use of any substitute would invalidate method suitability and regulatory compliance.

Method Development and Validation for ANDA Submissions

As a fully characterized compound compliant with regulatory guidelines, this material is supplied for analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for generic carisoprodol products [1]. Its USP-specified relative retention time (0.19) and resolution characteristics from meprobamate provide the benchmark against which alternative analytical methods must be validated [2].

Synthesis Intermediate for Meprobamate and Related Carbamate Pharmaceuticals

This compound is a documented intermediate in the preparation of meprobamate [1]. Its monocarbamate structure (C₈H₁₇NO₃) provides a synthetic handle for further derivatization, including conversion to meprobamate (a dicarbamate) via additional carbamoylation steps. The distinct molecular weight (175.23 g/mol) and exact mass (175.121 g/mol) enable unambiguous reaction monitoring and product verification by LC-MS [2].

Non-Pharmacologically Active Control for GABAergic Receptor Studies

Given its established lack of GABAergic activity compared to carisoprodol and meprobamate [1], this compound can serve as a structurally related but pharmacologically inactive control in electrophysiological studies of GABAA receptor function. Its use enables researchers to discriminate between structural versus pharmacological effects when evaluating novel carbamate-based compounds targeting GABAergic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Hydroxymethyl)-2-methylpentyl carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.